2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone is a complex organic compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Ethoxyphenoxyethyl Group: This step involves the reaction of the pyrimidinone intermediate with 2-(4-ethoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidinone core or the phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzoxazole: Shares a similar ethoxyphenoxyethyl group but has a benzoxazole core instead of a pyrimidinone core.
2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}acetic acid: Contains the same ethoxyphenoxyethyl group but is an acetic acid derivative.
Uniqueness
2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-6-phenyl-4(3H)-pyrimidinone is unique due to its specific combination of functional groups and its pyrimidinone core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H20N2O3S/c1-2-24-16-8-10-17(11-9-16)25-12-13-26-20-21-18(14-19(23)22-20)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,21,22,23) |
InChI Key |
SCFNELLBILVYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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